molecular formula C3F2O B14585503 2,3-Difluorocycloprop-2-en-1-one CAS No. 61486-72-4

2,3-Difluorocycloprop-2-en-1-one

Cat. No.: B14585503
CAS No.: 61486-72-4
M. Wt: 90.03 g/mol
InChI Key: RXKJNYIJXREFHQ-UHFFFAOYSA-N
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Description

2,3-Difluorocycloprop-2-en-1-one is an organic compound characterized by a cyclopropene ring with two fluorine atoms attached at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorocycloprop-2-en-1-one typically involves the fluorination of cyclopropene derivatives. One common method includes the reaction of cyclopropene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorocycloprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can yield difluorinated alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace one or both fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.

Scientific Research Applications

2,3-Difluorocycloprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for drug development.

    Industry: Its reactivity and stability make it suitable for use in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which 2,3-Difluorocycloprop-2-en-1-one exerts its effects involves its ability to participate in various chemical reactions due to the presence of the highly electronegative fluorine atoms. These atoms can influence the electronic distribution within the molecule, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorocyclopropane: Similar in structure but lacks the double bond present in 2,3-Difluorocycloprop-2-en-1-one.

    2,2-Difluorocyclopropane: Another difluorinated cyclopropane derivative with different fluorine atom positions.

    3,3-Difluorocyclopropene: A compound with fluorine atoms at the 3 position, differing in reactivity and stability.

Uniqueness

This compound is unique due to the presence of both a cyclopropene ring and two fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly valuable in synthetic chemistry and various applications where specific reactivity patterns are desired.

Properties

CAS No.

61486-72-4

Molecular Formula

C3F2O

Molecular Weight

90.03 g/mol

IUPAC Name

2,3-difluorocycloprop-2-en-1-one

InChI

InChI=1S/C3F2O/c4-1-2(5)3(1)6

InChI Key

RXKJNYIJXREFHQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C1=O)F)F

Origin of Product

United States

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